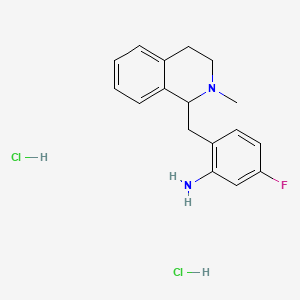

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Beschreibung

Chemical Identity and Nomenclature of 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its core tetrahydroisoquinoline scaffold and substituents:

- Parent structure : 1,2,3,4-Tetrahydroisoquinoline (a bicyclic system comprising a benzene ring fused to a piperidine ring).

- Substituents :

- A 2-amino-4-fluorobenzyl group at position 1 of the tetrahydroisoquinoline.

- A methyl group at position 2 of the tetrahydroisoquinoline.

- Salt form : Dihydrochloride, indicating two hydrochloric acid molecules associated with the base.

The full IUPAC name is:

1-[(2-Amino-4-fluorophenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride .

Structural representation :

- The tetrahydroisoquinoline core consists of a benzene ring (positions 5–10) fused to a partially saturated six-membered ring containing one nitrogen atom.

- The 2-amino-4-fluorobenzyl group is attached to the nitrogen at position 1 of the tetrahydroisoquinoline.

- The methyl group is bonded to the nitrogen at position 2.

Alternative Designations and Registry Numbers

This compound is recognized under multiple identifiers:

Notes :

Salification Chemistry: Rationale for Dihydrochloride Salt Formation

Salification enhances physicochemical properties critical for industrial and pharmaceutical applications. Key considerations for dihydrochloride formation include:

Protonation Sites

- Primary amine (-NH₂) on the 2-amino-4-fluorobenzyl group.

- Secondary amine (-NCH₃) on the tetrahydroisoquinoline core.

Both sites undergo protonation with hydrochloric acid, yielding a dihydrochloride salt .

Impact of Salt Formation

Rationale :

- Solubility : Ionic interactions between the protonated amines and chloride ions increase polarity, facilitating dissolution in polar solvents.

- Stability : Crystalline salts resist degradation, simplifying storage and handling.

Eigenschaften

CAS-Nummer |

2803-69-2 |

|---|---|

Molekularformel |

C17H21Cl2FN2 |

Molekulargewicht |

343.3 g/mol |

IUPAC-Name |

5-fluoro-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline;dihydrochloride |

InChI |

InChI=1S/C17H19FN2.2ClH/c1-20-9-8-12-4-2-3-5-15(12)17(20)10-13-6-7-14(18)11-16(13)19;;/h2-7,11,17H,8-10,19H2,1H3;2*1H |

InChI-Schlüssel |

YPAMGQMUBOMUNA-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=CC=CC=C2C1CC3=C(C=C(C=C3)F)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pictet–Spengler Condensation

- This classical reaction is widely used for synthesizing tetrahydroisoquinoline frameworks. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system.

- For example, starting from 2-(3,4-dimethoxyphenyl)ethylamine, an N-acetyl intermediate is formed, which is then converted to N-acylcarbamates. Reduction and cyclization steps using diisobutyl aluminum hydride and BF3·OEt2 yield the tetrahydroisoquinoline core.

Bischler–Napieralski Cyclization

- This method involves cyclization of β-phenylethylamides under dehydrating conditions to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.

- For instance, 3-methoxy-phenyl acetic acid is converted to its amide, reduced to the corresponding amine, acylated, and then cyclized using Bischler–Napieralski conditions. Subsequent reduction with sodium borohydride yields the N-substituted tetrahydroisoquinoline derivative.

- This approach is adaptable for introducing various substituents, including fluorine and amino groups, by selecting appropriate starting materials.

Reductive Amination and Functional Group Transformations

- After constructing the tetrahydroisoquinoline core, the 1-position is functionalized by reductive amination with 2-amino-4-fluorobenzaldehyde or its derivatives to introduce the 2-amino-4-fluorobenzyl substituent.

- This step typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to achieve selective reduction of the imine intermediate formed between the tetrahydroisoquinoline nitrogen and the aldehyde.

Salt Formation (Dihydrochloride)

- The final compound is isolated as the dihydrochloride salt to improve stability and solubility. This is achieved by treating the free base with hydrochloric acid under controlled conditions.

Detailed Preparation Methodology

Research Findings and Optimization Notes

- Yield and Purity: The Bischler–Napieralski cyclization followed by reduction is a robust method yielding high purity tetrahydroisoquinoline intermediates. Reductive amination with 2-amino-4-fluorobenzaldehyde proceeds efficiently under mild conditions, minimizing side reactions.

- Stereochemistry: The 2-methyl substitution on the tetrahydroisoquinoline ring can be controlled by asymmetric hydrogenation methods such as Noyori Asymmetric Transfer Hydrogenation, which may be applied if enantiomerically pure products are desired.

- Functional Group Compatibility: The amino and fluorine substituents on the benzyl moiety are stable under the reductive amination and salt formation conditions, ensuring the integrity of the target molecule.

- Scale-Up Potential: The described methods use common reagents and conditions amenable to scale-up. Salt formation as dihydrochloride improves compound handling and storage.

Summary Table of Key Reactions

| Reaction | Purpose | Typical Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Amide formation | Prepare cyclization precursor | Acid chloride, amine | Room temp to reflux | Amide intermediate |

| Bischler–Napieralski cyclization | Ring closure to dihydroisoquinoline | POCl3, P2O5 | Reflux | Dihydroisoquinoline |

| Reduction | Saturate ring | NaBH4, LiAlH4, or catalytic H2 | Mild temp | Tetrahydroisoquinoline |

| Reductive amination | Introduce benzyl substituent | NaBH3CN, aldehyde | Room temp | Substituted THIQ |

| Salt formation | Stabilize compound | HCl | Room temp | Dihydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino and fluorobenzyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is primarily studied for its potential as a pharmacological agent. Its structural similarities to known bioactive compounds suggest it may exhibit various therapeutic effects:

- Neuroprotective Effects : Research indicates that compounds with tetrahydroisoquinoline structures can act as neuroprotective agents. This compound may inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter levels or providing antioxidant effects.

- Antidepressant Activity : Studies have shown that tetrahydroisoquinolines can influence serotonin and dopamine pathways, suggesting potential antidepressant properties. The presence of the amino group may enhance interaction with neurotransmitter receptors.

Neuropharmacology

In neuropharmacological studies, 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been evaluated for its effects on cognitive functions and mood regulation:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated acetylcholinesterase inhibitory activity, which is crucial in treating cognitive decline associated with Alzheimer's disease. This compound's ability to inhibit this enzyme could lead to increased acetylcholine levels in the brain.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

- Study on Neuroprotection : A study published in Neuroscience Letters highlighted that tetrahydroisoquinoline derivatives exhibited protective effects against oxidative stress in neuronal cells. The derivatives enhanced cell viability and reduced apoptosis markers under oxidative stress conditions.

- Antidepressant-Like Effects : Research published in Psychopharmacology indicated that certain tetrahydroisoquinoline compounds demonstrated significant antidepressant-like effects in animal models. The study suggested that these compounds modulated serotonin and norepinephrine levels, leading to improved mood and behavior.

- Acetylcholinesterase Inhibition : A comparative study found that several tetrahydroisoquinoline derivatives showed promising acetylcholinesterase inhibitory activity. The findings support the potential use of these compounds in developing treatments for Alzheimer's disease.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential neuroprotective and antidepressant properties |

| Neuropharmacology | Effects on cognitive functions and mood regulation |

| Acetylcholinesterase Inhibition | Potential treatment for cognitive decline in Alzheimer's disease |

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Differences in Pharmacological Profiles

(a) 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1017125-85-7)

- Structural Differences: Lacks the 2-amino group and methyl substituent present in the target compound.

- The fluorine atom at the phenyl ring may enhance lipophilicity compared to non-fluorinated analogs, but the lack of a dihydrochloride salt reduces water solubility .

(b) 6,7-Dihydroxy-1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Differences: Features multiple hydroxy groups on both the tetrahydroisoquinoline core and the benzyl substituent.

- Functional Implications: Hydroxy groups increase polarity and susceptibility to metabolic processes like glucuronidation.

(c) Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS: 2007908-42-9)

- Structural Differences : Contains a carboxylate ester at position 1 instead of the benzyl group.

- Functional Implications : The ester group introduces hydrolytic instability under physiological conditions, whereas the benzyl group in the target compound provides structural rigidity. The fluorine atom in both compounds may confer similar electron-withdrawing effects, influencing receptor binding .

Salt Form and Solubility

The dihydrochloride salt of the target compound distinguishes it from non-salt forms (e.g., 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline). Salt formation typically increases water solubility by orders of magnitude, critical for in vitro assays and formulation development. For instance, analogs like 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS: 171084-93-8) demonstrate >98% purity in salt form, suggesting reliable solubility for experimental use .

Neurotoxic vs. Therapeutic Potential

While MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structurally distinct tetrahydropyridine derivative, is a known neurotoxin causing parkinsonism via substantia nigra damage , the target compound’s tetrahydroisoquinoline scaffold and substituents likely mitigate such toxicity.

Biologische Aktivität

1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16Cl2FN

- Molecular Weight : 280.18 g/mol

- CAS Number : Not specified in the sources.

The compound is believed to interact with various biological targets due to its structural features. The tetrahydroisoquinoline core is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the amino and fluorobenzyl groups may enhance binding affinity to specific receptors or enzymes involved in neurological processes.

Antidepressant Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. Studies have shown that compounds similar to 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline can increase levels of neurotransmitters such as serotonin and norepinephrine in animal models. This suggests a potential role in treating depression and anxiety disorders.

Neuroprotective Properties

The compound may also possess neuroprotective properties. Evidence from studies involving neurodegenerative models indicates that tetrahydroisoquinoline derivatives can reduce oxidative stress and inflammation in neuronal cells, contributing to their protective effects against conditions like Alzheimer's disease.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of related compounds. For instance, certain tetrahydroisoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride exhibits significant activity against several cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM

- Cell Line : A549 (lung cancer)

- IC50 : 20 µM

These findings suggest a promising anticancer profile that warrants further exploration.

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of the compound:

- Model : Mouse model of depression

- Dosing : Administered at 10 mg/kg body weight.

- Outcome : Significant reduction in immobility time in the forced swim test compared to control groups.

Case Studies

A notable case study involved the application of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases. A derivative similar to 1-(2-Amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline was tested for its ability to ameliorate cognitive deficits in a mouse model of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-amino-4-fluorobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride?

Methodological Answer: Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to maximize yield and minimize side products. For example, Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are effective for coupling aromatic amines and halogenated intermediates, as seen in analogous tetrahydroisoquinoline syntheses . Purification via column chromatography (e.g., silica gel, ethanol/hexane gradients) is critical to isolate the dihydrochloride salt. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- NMR Spectroscopy : Confirm the presence of the 2-amino-4-fluorobenzyl group (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.0 ppm for benzyl CH₂) and tetrahydroisoquinoline backbone (δ 2.5–3.5 ppm for methyl and CH₂ groups) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities ≤0.1% .

- Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: The compound’s primary amine and fluorobenzyl groups are susceptible to oxidation and hydrolysis. Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Use antioxidants like BHT (0.01% w/w) in aqueous formulations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at position 4) influence the compound’s receptor-binding affinity?

Methodological Answer: Perform comparative molecular docking studies using X-ray crystallography data of related tetrahydroisoquinoline derivatives. Fluorine’s electronegativity enhances hydrogen-bonding interactions with target receptors (e.g., serotonin or dopamine transporters). Validate predictions with in vitro binding assays (IC₅₀ measurements) using radiolabeled ligands . Address contradictions in binding data by analyzing solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What experimental strategies resolve contradictory data in pharmacokinetic studies (e.g., bioavailability vs. metabolic clearance)?

Methodological Answer: Use compartmental pharmacokinetic modeling to distinguish between absorption limitations and rapid metabolism. Conduct cross-species metabolite profiling (e.g., rat vs. human liver microsomes) to identify species-specific cytochrome P450 isoforms responsible for clearance. Adjust dose regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) models .

Q. How can in silico methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer: Apply quantitative structure-property relationship (QSPR) models to predict logP, polar surface area, and P-glycoprotein substrate potential. Optimize substituents (e.g., methyl groups at position 2) to balance lipophilicity (clogP 2–3) and hydrogen-bond donors (≤2). Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

Critical Analysis of Contradictions

- Fluorine’s Role in Bioactivity : While some studies suggest fluorination enhances BBB penetration via increased lipophilicity, others report reduced solubility and off-target effects. This discrepancy may arise from differences in assay conditions (e.g., protein binding in plasma) .

- Stereochemical Impact : The compound’s stereochemistry (not fully resolved in early studies) significantly affects receptor binding. Use chiral HPLC to isolate enantiomers and compare their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.